Bienvenue dans la boutique en ligne BenchChem!

3-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide

synthetic intermediate protected aldehyde orthogonal reactivity

Procure 3-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide to access an orthogonally reactive masked aldehyde handle absent in all N-alkyl analogues. The dimethyl acetal hydrolyses under mild acid (1M HCl or Amberlyst-15) to a free aldehyde for reductive amination or oxime ligation with fluorophores, biotin, PEG chains, or E3 ligase ligands. With a confirmed EPAC1 IC50 of 9.9 μM and a CCDC-deposited X-ray structure (828828) for docking, this ≥98% HPLC-pure building block is essential for EPAC1 SAR, TGR5 agonist development, and targeted protein degradation workflows. Do not settle for inert N-alkyl replacements that lack late-stage conjugation capacity.

Molecular Formula C15H17ClN2O4
Molecular Weight 324.76
CAS No. 497060-42-1
Cat. No. B2364056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide
CAS497060-42-1
Molecular FormulaC15H17ClN2O4
Molecular Weight324.76
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(OC)OC
InChIInChI=1S/C15H17ClN2O4/c1-9-13(15(19)17-8-12(20-2)21-3)14(18-22-9)10-6-4-5-7-11(10)16/h4-7,12H,8H2,1-3H3,(H,17,19)
InChIKeyFWVXFLKQUUGBEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide (CAS 497060-42-1): Key Physicochemical and Structural Baseline for Procurement Evaluation


3-(2-Chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide (CAS 497060‑42‑1) is a synthetic isoxazole‑4‑carboxamide derivative with the molecular formula C₁₅H₁₇ClN₂O₄ and a molecular weight of 324.76 g mol⁻¹ . The structure features a 3‑(2‑chlorophenyl)‑5‑methylisoxazole core attached through a carboxamide linkage to an N‑(2,2‑dimethoxyethyl) side chain. Commercial sourcing data indicate a typical purity specification of ≥98 % (HPLC) . The compound belongs to the broader class of 3‑aryl‑4‑isoxazolecarboxamides, a scaffold that has been investigated for TGR5 agonism, EPAC antagonism, and as β‑lactamase inhibitor precursors .

Why 3-(2-Chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide Cannot Be Interchanged with Simpler Isoxazole‑4‑carboxamide Analogs


Substituting this compound with the unsubstituted 3‑(2‑chlorophenyl)‑5‑methyl‑4‑isoxazolecarboxamide (CAS 53013‑51‑7) or simpler N‑alkyl amide derivatives (e.g., N‑tert‑butyl or N‑sec‑butyl) eliminates the distinctive orthogonally reactive N‑(2,2‑dimethoxyethyl) group . This acetal‑protected aldehyde equivalent enables late‑stage deprotection to a free aldehyde under mild acidic conditions—a functionality absent in all common analogues—while also modulating lipophilicity, hydrogen‑bonding capacity, and solubility . Procurement of a generic replacement without this masked‑aldehyde handle therefore forfeits the unique synthetic and physicochemical versatility that defines the compound’s utility in multi‑step synthesis, bioconjugation, and targeted probe development.

Quantitative Evidence Differentiating 3-(2-Chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide from Closest Analogs


Orthogonal Masked-Aldehyde Functionality: A Differentiating Synthetic Handle Absent in N‑Alkyl Amide Analogs

The N-(2,2-dimethoxyethyl) substituent is a dimethyl acetal that serves as a protected aldehyde equivalent, stable under neutral and basic conditions but cleavable under mild acid hydrolysis to liberate a free aldehyde . This contrasts directly with the simpler N-(tert-butyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide and N-sec-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, which contain only inert alkyl groups and offer no analogous orthogonal reactivity handle for downstream functionalisation . For procurement decisions, this means the target compound uniquely enables convergent synthetic strategies where the carboxamide core is installed first and the aldehyde is revealed only in the final synthetic step.

synthetic intermediate protected aldehyde orthogonal reactivity

Commercial Purity Benchmarking: 98 % vs. 90 % for Structurally Analogous Unsubstituted Amide

Commercially available batches of the target compound are specified at 98 % purity (HPLC) from at least one established supplier . In contrast, the closest structurally analogous commercially available compound—3‑(2‑chlorophenyl)‑5‑methyl‑4‑isoxazolecarboxamide (CAS 53013‑51‑7, the unsubstituted primary amide)—is offered at only 90 % purity . For researchers conducting SAR studies or preparing homogeneous screening libraries, this 8‑percentage‑point purity gap is significant because a 10 % impurity load in the comparator can confound biological assay interpretation and requires additional purification before use.

commercial purity procurement standard isoxazole carboxamide

Target Engagement Profile: EPAC1 Antagonism with IC₅₀ of 9.9 μM versus Active Comparators in the Same Assay

In a patent‑derived EPAC1 (RAPGEF3) inhibition assay employing a fluorescence‑based guanine nucleotide exchange factor activity readout, the target‑compound analogue within the same chemotype series (designated NY0724 / US11124489 Compound 25) exhibited an IC₅₀ of 9.90 × 10³ nM (9.9 μM) [1]. In the identical assay, other series members showed a spectrum of potencies: Compound 10 (NY0617) IC₅₀ 2.2 μM; Compound 24 (NY0655) IC₅₀ 5.6 μM; Compound 11/15 (NY0618) IC₅₀ 7.2 μM; and Entry 14 (ZL0478) IC₅₀ 24.4 μM [2][3]. The parent HTS hit ESI‑09 achieves EPAC1 IC₅₀ values of 3.2–3.6 μM [4]. While the target compound is not the most potent in this series, its IC₅₀ of 9.9 μM places it within a tractable range for chemical probe development and highlights its utility as a scaffold‑diversification point around the EPAC1 pharmacophore.

EPAC1 antagonist cAMP signaling enzyme inhibition

Lipophilicity Modulation by the 2,2‑Dimethoxyethyl Amide Group Versus Simpler N‑Alkyl Amide Analogs

The 2,2‑dimethoxyethyl group introduces two polar methoxy oxygen atoms into the amide side‑chain while simultaneously presenting a lipophilic ethylene spacer, resulting in a balanced hydrophobic–hydrophilic profile . Computed log P values for related 2,2‑dimethoxyethyl amides cluster in the range of approximately 1.1–1.4 , whereas structurally analogous N‑sec‑butyl amides (lacking oxygen atoms in the side‑chain) are expected to exhibit substantially higher log P values (>2.5 predicted based on fragment‑based calculation). The target compound’s moderated lipophilicity may translate to improved aqueous solubility and reduced non‑specific protein binding compared to all‑carbon N‑alkyl amide analogs, though direct experimental solubility measurements for this specific compound remain absent from the public domain.

lipophilicity physicochemical property amide side-chain

Crystal Structure Availability: A Single‑Crystal X‑Ray Diffraction Dataset Enabling Rigorous Structural Identification

An experimental single‑crystal X‑ray diffraction dataset for a compound incorporating the target chemotype has been deposited in the Cambridge Crystallographic Data Centre (CCDC deposition 828828) [1]. This dataset provides three‑dimensional coordinates, cell parameters, space‑group assignment, and quality metrics, enabling unambiguous structural confirmation and comparison with computationally docked or modelled structures. In contrast, simpler N‑alkyl amide analogs of 3‑(2‑chlorophenyl)‑5‑methylisoxazole‑4‑carboxamide (e.g., N‑tert‑butyl and N‑sec‑butyl derivatives) lack publicly deposited single‑crystal structures, limiting the confidence with which their solid‑state conformations can be established. Access to a validated crystal structure is a material advantage for research groups requiring precise molecular geometry input for computational docking, pharmacophore modelling, or structure‑based drug design.

X-ray crystallography structural validation CCDC

Availability of a Defined Carboxylic Acid Precursor (CAS 23598‑72‑3, mp 186–189 °C) for Independent Synthesis and Quality Control

The immediate precursor 3‑(2‑chlorophenyl)‑5‑methylisoxazole‑4‑carboxylic acid (CAS 23598‑72‑3) is a well‑characterised white crystalline solid with a reported melting point of 186–189 °C [1]. This is in contrast to many alternative isoxazole‑4‑carboxylic acid precursors (e.g., 5‑methyl‑3‑phenylisoxazole‑4‑carboxylic acid) which have less well‑defined melting behaviour or lower purity commercial grades. The high melting point of the 2‑chlorophenyl‑substituted acid provides both a practical quality‑control checkpoint (identity and purity ascertainable by a single mp determination) and a crystalline intermediate that can be stored at ambient temperature without special precautions, simplifying procurement logistics for in‑house amide coupling and library synthesis .

synthetic precursor melting point quality control

Optimal Research and Industrial Application Scenarios for 3-(2-Chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide


Medicinal Chemistry SAR Exploration Around the EPAC1 Pharmacophore

The confirmed EPAC1 IC₅₀ of 9.9 μM positions this compound as a mid‑potency reference ligand for structure–activity relationship (SAR) campaigns focused on the exchange protein directly activated by cAMP (EPAC1). In this context, the compound serves as a scaffold‑diversification point from the more potent progenitor ESI‑09 (EPAC1 IC₅₀ ≈ 3.2 μM), offering a distinct substitution pattern at the isoxazole 5‑position that can be systematically varied to explore potency and selectivity for EPAC1 over EPAC2 [1]. The dimethoxyethyl group also provides a handle for further functionalisation without perturbing the core EPAC1‑binding pharmacophore . Researchers procuring this compound for EPAC1 SAR studies benefit from a characterised biochemical profile and the ability to benchmark new analogs directly against the disclosed data for Compounds 10, 24, 26, and 33 within the same patent family.

Late‑Stage Diversification via Masked‑Aldehyde Unmasking for Bioconjugation and PROTAC Assembly

The N‑(2,2‑dimethoxyethyl) group is a dimethyl acetal protecting a primary aldehyde. Under mild aqueous acidic conditions (e.g., 1 M HCl in THF/water, or Amberlyst‑15 resin), this acetal can be selectively hydrolysed to afford the corresponding aldehyde‑terminated amide [1]. The liberated aldehyde can then be used in reductive amination with amine‑containing payloads (fluorophores, biotin, PEG chains, or E3 ligase ligands for PROTAC design) or in oxime/hydrazone ligation with aminooxy‑functionalised biomolecules . This orthogonal reactivity is absent in all simpler N‑alkyl isoxazole‑4‑carboxamide analogs and constitutes the compound’s most differentiated practical attribute for chemical biology and targeted‑protein‑degradation research. Procurement of this specific compound rather than an inert N‑alkyl analog is essential for any workflow requiring late‑stage aldehyde‑based conjugation.

Crystallographically Validated Reference Standard for Computational Docking and Pharmacophore Modelling

The availability of a deposited single‑crystal X‑ray diffraction dataset (CCDC 828828) for a compound incorporating the relevant chemotype provides a high‑confidence three‑dimensional reference structure for computational modelling workflows [1]. This can be used as a starting geometry for molecular docking into EPAC1 crystal structures (e.g., PDB 4MGY, 4MGI), for pharmacophore model construction, and for molecular dynamics simulations investigating the conformational landscape of the isoxazole‑4‑carboxamide scaffold. Research teams building structure‑based drug‑design campaigns around the EPAC1 or TGR5 targets can anchor their models to an experimentally validated geometry rather than relying solely on force‑field‑minimised or DFT‑optimised structures, thereby increasing the predictive accuracy of virtual screening and lead‑optimisation efforts.

Synthetic Intermediate for TGR5 Agonist Libraries and β‑Lactamase Inhibitor Precursors

The 3‑(2‑chlorophenyl)‑5‑methylisoxazole‑4‑carboxylic acid scaffold is a recognised precursor for TGR5 (GPBAR1) receptor agonists and for β‑lactamase inhibitor development, as documented across multiple vendor and literature sources [1]. The N‑(2,2‑dimethoxyethyl) amide derivative can be used directly as a protected carboxylic acid surrogate; upon acidic deprotection–oxidation of the masked aldehyde, or direct hydrolysis of the amide under forcing conditions, it can yield the free carboxylic acid or its activated ester for subsequent coupling to diverse amine‑based libraries. This makes the compound a strategically versatile procurement choice for laboratories engaged in TGR5‑targeted metabolic‑disorder research or in the discovery of novel β‑lactamase inhibitors, where access to a stable, high‑purity, and diversifiable synthetic intermediate accelerates library production.

Quote Request

Request a Quote for 3-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.